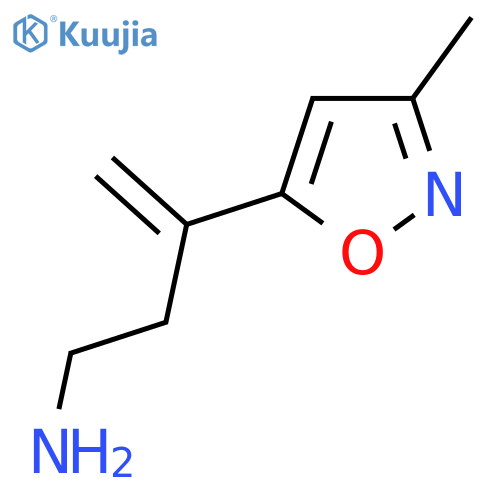

Cas no 2228823-76-3 (3-(3-methyl-1,2-oxazol-5-yl)but-3-en-1-amine)

3-(3-methyl-1,2-oxazol-5-yl)but-3-en-1-amine 化学的及び物理的性質

名前と識別子

-

- 3-(3-methyl-1,2-oxazol-5-yl)but-3-en-1-amine

- 2228823-76-3

- EN300-1788638

-

- インチ: 1S/C8H12N2O/c1-6(3-4-9)8-5-7(2)10-11-8/h5H,1,3-4,9H2,2H3

- InChIKey: ZFMBHDJPIQYSAP-UHFFFAOYSA-N

- SMILES: O1C(=CC(C)=N1)C(=C)CCN

計算された属性

- 精确分子量: 152.094963011g/mol

- 同位素质量: 152.094963011g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 氢键受体数量: 3

- 重原子数量: 11

- 回転可能化学結合数: 3

- 複雑さ: 147

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- XLogP3: 1.2

- トポロジー分子極性表面積: 52Ų

3-(3-methyl-1,2-oxazol-5-yl)but-3-en-1-amine Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1788638-0.1g |

3-(3-methyl-1,2-oxazol-5-yl)but-3-en-1-amine |

2228823-76-3 | 0.1g |

$1371.0 | 2023-09-19 | ||

| Enamine | EN300-1788638-0.25g |

3-(3-methyl-1,2-oxazol-5-yl)but-3-en-1-amine |

2228823-76-3 | 0.25g |

$1432.0 | 2023-09-19 | ||

| Enamine | EN300-1788638-10.0g |

3-(3-methyl-1,2-oxazol-5-yl)but-3-en-1-amine |

2228823-76-3 | 10g |

$6697.0 | 2023-06-02 | ||

| Enamine | EN300-1788638-10g |

3-(3-methyl-1,2-oxazol-5-yl)but-3-en-1-amine |

2228823-76-3 | 10g |

$6697.0 | 2023-09-19 | ||

| Enamine | EN300-1788638-5.0g |

3-(3-methyl-1,2-oxazol-5-yl)but-3-en-1-amine |

2228823-76-3 | 5g |

$4517.0 | 2023-06-02 | ||

| Enamine | EN300-1788638-1.0g |

3-(3-methyl-1,2-oxazol-5-yl)but-3-en-1-amine |

2228823-76-3 | 1g |

$1557.0 | 2023-06-02 | ||

| Enamine | EN300-1788638-0.05g |

3-(3-methyl-1,2-oxazol-5-yl)but-3-en-1-amine |

2228823-76-3 | 0.05g |

$1308.0 | 2023-09-19 | ||

| Enamine | EN300-1788638-5g |

3-(3-methyl-1,2-oxazol-5-yl)but-3-en-1-amine |

2228823-76-3 | 5g |

$4517.0 | 2023-09-19 | ||

| Enamine | EN300-1788638-1g |

3-(3-methyl-1,2-oxazol-5-yl)but-3-en-1-amine |

2228823-76-3 | 1g |

$1557.0 | 2023-09-19 | ||

| Enamine | EN300-1788638-0.5g |

3-(3-methyl-1,2-oxazol-5-yl)but-3-en-1-amine |

2228823-76-3 | 0.5g |

$1495.0 | 2023-09-19 |

3-(3-methyl-1,2-oxazol-5-yl)but-3-en-1-amine 関連文献

-

Dilidaer Yusufu,Ri Han,Andrew Mills Analyst, 2020,145, 4124-4129

-

Shunsuke Kanai,Ippei Nagahara,Yusuke Kita,Keigo Kamata Chem. Sci., 2017,8, 3146-3153

-

3. A 4-aminonaphthalimide-based fluorescent traceable prodrug with excellent photoinduced cytotoxicity†Shilong Zhong,Lingling Zhang,Mengwen Yi Chem. Commun., 2021,57, 6558-6561

-

4. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625

-

Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334

-

Marc Sutter,Wissam Dayoub,Estelle Métay,Yann Raoul,Marc Lemaire Green Chem., 2013,15, 786-797

-

Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650

-

Yanying Rao,Qingfeng Chen,Fanjuan Kong,Jian Dong,Weiping Qian Anal. Methods, 2011,3, 1969-1974

-

Zhangqin Shi,WenYao Guo J. Mater. Chem. A, 2021,9, 21057-21070

3-(3-methyl-1,2-oxazol-5-yl)but-3-en-1-amineに関する追加情報

Introduction to 3-(3-methyl-1,2-oxazol-5-yl)but-3-en-1-amine (CAS No. 2228823-76-3)

3-(3-methyl-1,2-oxazol-5-yl)but-3-en-1-amine is a structurally intriguing heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. Its molecular framework, characterized by a 3-methyl-1,2-oxazol-5-yl moiety linked to a but-3-en-1-amine backbone, presents a unique combination of functional groups that make it a promising candidate for further exploration in drug discovery. The compound’s chemical identity is unequivocally established by its CAS number, 2228823-76-3, which serves as a globally recognized identifier for this specific chemical entity.

The 3-methyl-1,2-oxazol-5-yl substituent is a key feature of this molecule, contributing to its potential biological activity through its ability to interact with various biological targets. Oxazole derivatives are well-documented for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. The presence of the methyl group at the 3-position of the oxazole ring introduces additional conformational flexibility and electronic properties that can modulate the compound’s interactions with biological systems. This structural motif has been extensively studied in the development of novel therapeutic agents due to its ability to engage with enzymes and receptors in complex ways.

The but-3-en-1-amine portion of the molecule provides another layer of functionality, featuring an unsaturated alkyl chain terminated by an amine group. This structural feature is particularly interesting because it allows for hydrogen bonding interactions and can serve as a scaffold for further derivatization. The double bond in the butene chain can also be exploited for conformational control, potentially influencing the compound’s bioavailability and metabolic stability. Such structural elements are often engineered in drug molecules to optimize their pharmacokinetic profiles and target specificity.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the potential biological activity of 3-(3-methyl-1,2-oxazol-5-yl)but-3-en-1-amine with greater precision. Studies have suggested that this compound may exhibit inhibitory effects on certain kinases and transcription factors, which are critical targets in oncology research. The oxazole ring’s ability to mimic oxygen-containing heterocycles has been hypothesized to contribute to its binding affinity for these biological targets. Furthermore, the amine group provides a potential site for post-synthetic modifications, allowing chemists to fine-tune the molecule’s properties for improved efficacy and reduced toxicity.

In vitro assays have begun to reveal promising preliminary data regarding the pharmacological profile of this compound. Initial screening studies indicate that 3-(3-methyl-1,2-oxazol-5-yb)ut-buten-l-amine (CAS No. 2228823_76_3) may possess anti-proliferative effects against certain cancer cell lines. The precise mechanism of action remains under investigation, but early findings suggest that it could interfere with key signaling pathways involved in cell growth and survival. These results are particularly encouraging given the growing demand for novel chemotherapeutic agents that can overcome resistance mechanisms associated with existing treatments.

The synthesis of this compound represents a significant achievement in organic chemistry, demonstrating the ability to construct complex heterocyclic frameworks with high precision. Modern synthetic methodologies have allowed researchers to access this molecule efficiently while maintaining high yields and purity standards. The development of scalable synthetic routes is crucial for advancing preclinical studies and eventual clinical trials. Future synthetic strategies may focus on introducing additional functional groups or stereochemical centers to enhance the compound’s pharmacological properties further.

As interest in heterocyclic compounds continues to grow, 3-(3-methyl-l_2_oxazol_5_yb)but_buten-l_amine (CAS No._222882376_3) stands out as a promising candidate for therapeutic development. Its unique structural features offer a rich foundation for medicinal chemists to explore new drug candidates targeting various diseases. Collaborative efforts between synthetic chemists and biologists will be essential in elucidating its full potential and translating laboratory findings into tangible therapeutic benefits.

The integration of cutting-edge technologies such as high-throughput screening (HTS) and structure-based drug design (SBDD) will accelerate the process of identifying lead compounds like 3-(b_methy_l-l_2-o_xazo_l_b_5_yb)_but_buten-l_amine (CAS No._222882376_). These approaches allow researchers to rapidly evaluate large libraries of compounds for biological activity and optimize their structures based on computational predictions. Such innovations are reshaping drug discovery pipelines and paving the way for more efficient development of novel therapeutics.

In conclusion,_b_u_t__(_b_methy_l_b_l__o_xazo_l_b_5_yb)_but_buten-l_amine___(CAS__No.__222882376_)_represents_a_significant_step_forward_in_the_development_of_new_drug_entities._Its_structural_complexity_and_potential_biological_activity_make_it_a_valuable_subject_for_further_studies._With_continued_research_and_innovation, this_compound_holds_the_potential_to_contribute_to_the_treatment_of_challenging_diseases_and_improve_patient_outcomes worldwide.

2228823-76-3 (3-(3-methyl-1,2-oxazol-5-yl)but-3-en-1-amine) Related Products

- 130591-92-3(methyl (2R)-4-{(benzyloxy)carbonylamino}-2-hydroxybutanoate)

- 84646-68-4(Dimethyl 3-Cyclopentene-1,1-dicarboxylate)

- 1806811-09-5(4-Amino-2-cyano-3-(difluoromethyl)-5-fluoropyridine)

- 1806739-50-3(4-(Chloromethyl)-6-iodo-2-methyl-3-(trifluoromethoxy)pyridine)

- 2139839-10-2(tert-butyl 3-hydroxy-4-(5-methyl-1,3,4-thiadiazol-2-yl)methylpyrrolidine-1-carboxylate)

- 18501-21-8(1-Hydrazinopropan-2-Ol Oxalate)

- 2138007-69-7(1H-1,2,3-Triazole-5-carboxylic acid, 4-[1-(2-thienyl)ethyl]-, ethyl ester)

- 470694-98-5(1-(4-tert-butylcyclohexyl)oxy-3-4-(2-hydroxyethyl)piperazin-1-ylpropan-2-ol dihydrochloride)

- 1341912-40-0(2-2-(thiophen-3-yl)ethylpiperidine)

- 1820665-50-6(2-Methyl-6-(2-methylpropoxy)pyridine)